molecular formula C24H27N3O5 B11091595 ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate

ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate

Cat. No.: B11091595
M. Wt: 437.5 g/mol
InChI Key: NAJYEMZILDOAGU-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound that features an indole moiety, a nitrophenyl group, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The nitrophenyl group can be introduced through nitration reactions, while the esterification can be achieved using standard esterification techniques with ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The nitrophenyl group may also contribute to its activity by participating in redox reactions and interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

Ethyl 3-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate is unique due to its combination of an indole ring, a nitrophenyl group, and an ester functional group

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 3-[4-(1-methylindol-3-yl)butanoylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C24H27N3O5/c1-3-32-24(29)15-21(17-8-6-10-19(14-17)27(30)31)25-23(28)13-7-9-18-16-26(2)22-12-5-4-11-20(18)22/h4-6,8,10-12,14,16,21H,3,7,9,13,15H2,1-2H3,(H,25,28)

InChI Key

NAJYEMZILDOAGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CCCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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